molecular formula C7H3FN2O2 B1302158 2-Fluoro-4-nitrobenzonitrile CAS No. 34667-88-4

2-Fluoro-4-nitrobenzonitrile

Cat. No.: B1302158
CAS No.: 34667-88-4
M. Wt: 166.11 g/mol
InChI Key: UXBIHGQYRYAMFN-UHFFFAOYSA-N
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Description

2-Fluoro-4-nitrobenzonitrile: is an organic compound with the molecular formula C₇H₃FN₂O₂ . It is a derivative of benzonitrile, where the benzene ring is substituted with a fluorine atom at the second position and a nitro group at the fourth position. This compound is known for its applications in various fields, including pharmaceuticals, agrochemicals, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-4-nitrobenzonitrile can be achieved through several methods. One common method involves the diazotization of 2-fluoro-4-nitroaniline followed by a Sandmeyer reaction to introduce the nitrile group. The steps are as follows:

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and reduce production costs. The raw materials used are generally inexpensive and readily available, making the process economically viable .

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-4-nitrobenzonitrile undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas and palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products:

    Reduction: 2-Fluoro-4-aminobenzonitrile.

    Substitution: Various substituted benzonitriles depending on the nucleophile used.

    Hydrolysis: 2-Fluoro-4-nitrobenzoic acid.

Scientific Research Applications

2-Fluoro-4-nitrobenzonitrile has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds.

    Biology: It serves as an intermediate in the synthesis of biologically active molecules.

    Medicine: It is used in the development of pharmaceuticals, particularly as an intermediate in the synthesis of drugs targeting specific enzymes or receptors.

    Industry: It is employed in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 2-Fluoro-4-nitrobenzonitrile depends on its application. In pharmaceuticals, it may act as an inhibitor of specific enzymes or receptors. The presence of the fluorine atom and nitro group can influence its binding affinity and selectivity towards molecular targets. The nitrile group can also participate in interactions with biological macromolecules, affecting the compound’s overall activity .

Comparison with Similar Compounds

  • 2-Fluorobenzonitrile
  • 4-Nitrobenzonitrile
  • 2-Fluoro-4-aminobenzonitrile

Comparison:

  • 2-Fluorobenzonitrile: Lacks the nitro group, making it less reactive in certain chemical transformations.
  • 4-Nitrobenzonitrile: Lacks the fluorine atom, which can affect its electronic properties and reactivity.
  • 2-Fluoro-4-aminobenzonitrile: Contains an amino group instead of a nitro group, leading to different reactivity and applications.

2-Fluoro-4-nitrobenzonitrile is unique due to the presence of both the fluorine atom and nitro group, which confer distinct electronic and steric properties, making it valuable in various synthetic and research applications .

Properties

IUPAC Name

2-fluoro-4-nitrobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3FN2O2/c8-7-3-6(10(11)12)2-1-5(7)4-9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXBIHGQYRYAMFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10374628
Record name 2-fluoro-4-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10374628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34667-88-4
Record name 2-fluoro-4-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10374628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Fluoro-4-nitrobenzonitrile
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of 2-fluoro-4-nitrobenzamide (0.83 g, 4.6 mmol) and phosphorus pentoxide/hexamethyl disiloxane in 1,2-dichloroethane (20 mL) was heated under nitrogen at 100° C. for 4 hours. Upon cooling, the solution was poured onto a plug of silica gel and washed with hexane (200 mL) followed by 5% methanol/chloroform (400 mL). The methanol/chloroform washes were collected and concentrated under reduced pressure to give 2-fluoro-4-nitrobenzonitrile (0.71 g, 95%) as a beige solid.
Quantity
0.83 g
Type
reactant
Reaction Step One
Name
phosphorus pentoxide hexamethyl disiloxane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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